![molecular formula C14H12INO3 B2971924 3-Acetyl-2-(4-iodoanilino)-6-methylpyran-4-one CAS No. 540499-50-1](/img/structure/B2971924.png)
3-Acetyl-2-(4-iodoanilino)-6-methylpyran-4-one
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Overview
Description
3-Acetyl-2-(4-iodoanilino)-6-methylpyran-4-one, also known as compound 1, is a chemical compound with potential applications in scientific research. This compound belongs to the family of pyranones and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-(4-iodoanilino)-6-methylpyran-4-one 1 is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Compound 1 has been shown to have both biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Acetyl-2-(4-iodoanilino)-6-methylpyran-4-one 1 in lab experiments is its potential to inhibit the growth of cancer cells and bacteria. Additionally, it is relatively easy to synthesize and has been shown to be stable under various conditions. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 3-Acetyl-2-(4-iodoanilino)-6-methylpyran-4-one 1. One direction is to further investigate its mechanism of action, which could lead to the development of more effective cancer treatments and antibiotics. Another direction is to explore its potential use in combination with other drugs to enhance its activity. Additionally, further studies are needed to determine its toxicity and potential side effects.
Synthesis Methods
Compound 1 has been synthesized using various methods. One of the most common methods is the reaction of 4-iodoaniline with 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione in the presence of a base such as potassium carbonate. The reaction yields 3-Acetyl-2-(4-iodoanilino)-6-methylpyran-4-one 1 in good yield and high purity.
Scientific Research Applications
Compound 1 has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
3-acetyl-2-(4-iodoanilino)-6-methylpyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO3/c1-8-7-12(18)13(9(2)17)14(19-8)16-11-5-3-10(15)4-6-11/h3-7,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSJHIZEFSBOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)I)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-2-((4-iodophenyl)amino)-6-methyl-4H-pyran-4-one |
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